Meta-Fluorine Substitution Confers Elevated Lipophilicity Relative to Non-Fluorinated Trifluoroethoxy-Aniline
The introduction of a meta-fluorine atom onto the 4-trifluoroethoxyaniline scaffold significantly increases calculated lipophilicity. 3-Fluoro-4-(2,2,2-trifluoroethoxy)aniline exhibits a predicted LogP of 2.93, compared to a LogP of 2.06-2.79 for the non-fluorinated analog 4-(2,2,2-trifluoroethoxy)aniline (CAS 57946-61-9) . This ~0.14-0.87 unit increase in LogP reflects enhanced membrane permeability potential, a critical parameter for CNS drug candidates and systemic agrochemicals [1].
| Evidence Dimension | Lipophilicity (LogP / calculated partition coefficient) |
|---|---|
| Target Compound Data | LogP = 2.93 (predicted) |
| Comparator Or Baseline | 4-(2,2,2-Trifluoroethoxy)aniline (CAS 57946-61-9): LogP = 2.06-2.79 (predicted, multiple sources) |
| Quantified Difference | ΔLogP ≈ +0.14 to +0.87 (target compound more lipophilic) |
| Conditions | Computational prediction; experimental LogP data not available |
Why This Matters
Higher LogP correlates with improved passive membrane diffusion, which is essential for oral bioavailability in pharmaceuticals and foliar uptake in agrochemicals.
- [1] Nature Communications. Isotopologues of potassium 2,2,2-trifluoroethoxide: moderate lipophilicity of 2,2,2-trifluoroethoxy group. 2024;15:5889. View Source
